molecular formula C4H8N4 B6264739 3-hydrazinyl-1-methyl-1H-pyrazole CAS No. 1536814-41-1

3-hydrazinyl-1-methyl-1H-pyrazole

Cat. No.: B6264739
CAS No.: 1536814-41-1
M. Wt: 112.13 g/mol
InChI Key: GCQKCJXOYJFHJA-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a hydrazinyl group at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Hydrazinolysis of 3-chloro-1-methyl-1H-pyrazole

      Starting Material: 3-chloro-1-methyl-1H-pyrazole

      Reagent: Hydrazine hydrate

      Conditions: Reflux in ethanol or methanol

      Reaction: The chlorine atom is substituted by the hydrazinyl group to form 3-hydrazinyl-1-methyl-1H-pyrazole.

  • Cyclization of 1-methyl-3-(hydrazinocarbonyl)pyrazole

      Starting Material: 1-methyl-3-(hydrazinocarbonyl)pyrazole

      Conditions: Heating under reflux

      Reaction: The hydrazinocarbonyl group undergoes cyclization to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrazinolysis reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of hydrazine hydrate in excess and controlled temperature conditions are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Hydrogen peroxide, potassium permanganate

      Conditions: Aqueous or organic solvents, mild heating

      Products: Oxidized derivatives such as 3-oxo-1-methyl-1H-pyrazole

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents, low temperatures

      Products: Reduced derivatives such as 3-amino-1-methyl-1H-pyrazole

  • Substitution

      Reagents: Alkyl halides, acyl chlorides

      Conditions: Base (e.g., sodium hydroxide), organic solvents

      Products: Substituted pyrazoles with various functional groups at the 3-position

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substituting Agents: Alkyl halides, acyl chlorides

    Solvents: Ethanol, methanol, dichloromethane, tetrahydrofuran

Scientific Research Applications

Chemistry

3-Hydrazinyl-1-methyl-1H-pyrazole is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents.

Medicine

The compound is explored for its anticancer and antimicrobial properties

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its reactivity with various substrates makes it a versatile intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which 3-hydrazinyl-1-methyl-1H-pyrazole exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole

    • Similar structure but with an amino group instead of a hydrazinyl group.
    • Used in similar applications but with different reactivity profiles.
  • 3-Hydrazinyl-1-phenyl-1H-pyrazole

    • Contains a phenyl group at the 1-position instead of a methyl group.
    • Exhibits different physical and chemical properties due to the bulkier substituent.

Uniqueness

3-Hydrazinyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction capabilities. The presence of both a hydrazinyl and a methyl group allows for versatile modifications and applications in various fields, distinguishing it from other pyrazole derivatives.

Properties

CAS No.

1536814-41-1

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

(1-methylpyrazol-3-yl)hydrazine

InChI

InChI=1S/C4H8N4/c1-8-3-2-4(6-5)7-8/h2-3H,5H2,1H3,(H,6,7)

InChI Key

GCQKCJXOYJFHJA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NN

Purity

0

Origin of Product

United States

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